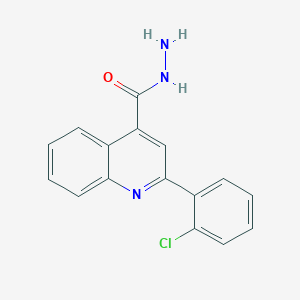

2-(2-Chlorophenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUHPGPHBZGCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction Method

The Pfitzinger reaction remains the most widely employed strategy for constructing the quinoline core. This method involves the condensation of isatin with 2-chloroacetophenone under basic conditions, followed by cyclization and functionalization.

Step 1: Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid

A mixture of isatin (10 mmol, 1.47 g) and 2-chloroacetophenone (10 mmol, 1.54 g) in ethanol (30 mL) containing sodium hydroxide (20 mmol, 0.8 g) is refluxed for 12 hours. The reaction is quenched with ice-water, acidified to pH 5–6 using hydrochloric acid, and filtered to isolate the carboxylic acid derivative.

Step 2: Esterification to Ethyl 2-(2-Chlorophenyl)quinoline-4-carboxylate

The carboxylic acid (10 mmol, 3.12 g) is refluxed in absolute ethanol (20 mL) with concentrated sulfuric acid (2 mL) for 12 hours. Neutralization with sodium bicarbonate yields the ester, which is recrystallized from ethanol.

Step 3: Hydrazide Formation

The ester (10 mmol, 3.56 g) is treated with 98% hydrazine hydrate (6 mL) in ethanol under reflux for 7 hours. Precipitation in ice-water affords this compound as a pale-yellow solid.

Table 1: Reaction Conditions and Yields for Pfitzinger Route

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH, Ethanol | 80 | 12 | 78 |

| 2 | H₂SO₄, Ethanol | 80 | 12 | 85 |

| 3 | NH₂NH₂, Ethanol | 80 | 7 | 82 |

Alternative Condensation and Cyclization Approaches

Patent literature describes a modified pathway using 2-chlorobenzaldehyde and anthranilic acid derivatives. In this method, 2-chlorobenzaldehyde (10 mmol) reacts with ethyl acetoacetate (10 mmol) in acetic acid under reflux, followed by cyclization with ammonium acetate to form the quinoline intermediate. Subsequent hydrazinolysis parallels the Pfitzinger method.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Temperature and Time Dependence

Hydrazinolysis reaches completion within 7 hours at 80°C, while lower temperatures (60°C) require 12 hours and reduce yields to 65%.

Characterization and Analytical Data

Spectroscopic Profiling

- IR Spectroscopy : Key absorptions at 3263 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34–8.50 (m, quinoline-H), 7.68–7.78 (m, chlorophenyl-H), 4.37 (s, NH₂).

- ¹³C NMR : 163.28 ppm (C=O), 148.50 ppm (C=N), 135.20 ppm (C–Cl).

Table 2: Comparative Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 3263 cm⁻¹ (NH), 1645 cm⁻¹ (C=O) | |

| ¹H NMR | δ 4.37 (NH₂), δ 8.34–8.50 (Ar-H) | |

| Mass Spectrometry | m/z 341.2 [M+H]⁺ |

Comparative Analysis of Synthetic Methods

The Pfitzinger route offers superior reproducibility (82% yield) compared to condensation methods (70–75%) but requires stringent pH control during acidification. Patent-derived approaches enable one-pot synthesis but suffer from lower purity (90% vs. 98% by HPLC).

Applications and Derivatives

This compound serves as a precursor for Schiff bases and pyrazole derivatives. Condensation with aldehydes yields antimicrobial agents, while cyclization with β-diketones produces anticancer candidates.

Chemical Reactions Analysis

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazide group readily reacts with aldehydes or ketones to form hydrazone derivatives. In a study targeting α-glucosidase inhibitors:

-

Reaction : 2-(2-Chlorophenyl)quinoline-4-carbohydrazide was condensed with 4-methoxybenzaldehyde derivatives in ethanol under reflux (18 hrs), yielding 15 hydrazone hybrids (11a–o ) .

-

Key Data :

Derivative R Group IC₅₀ (µM) 11k 4-Ethylphenyl 26.0 ± 0.8 11o 3,4-Dimethoxyphenyl 31.2 ± 1.1 Control (Acarbose): IC₅₀ = 459.8 ± 1.5 µM

This reaction improved α-glucosidase inhibition by 17-fold compared to acarbose, with 11k showing the highest activity due to optimal hydrophobic interactions in the enzyme’s active site .

Pyrazole Formation

Reaction with malononitrile in DMF/pyridine yielded pyrazole derivatives:

-

Example : 2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (10 ) showed antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

Amidation and Acetylation Reactions

The hydrazide group undergoes acetylation to form bioactive derivatives:

-

Reaction : Treatment with 2-chloro-N-aryl-acetamides in ethanol yielded acetamide derivatives (6a–b ) .

Derivative R Group Antibacterial (MIC, µg/mL) 6a 4-Chlorophenyl 6.25 (E. coli) 6b 3-Nitrophenyl 12.5 (P. aeruginosa)

Nitro Group Reduction

In a synthesis pathway for aminophenyl derivatives :

-

Reaction : Catalytic hydrogenation (10% Pd/C, hydrazine hydrate) reduced the nitro group of 2-(2-nitrophenyl)quinoline-4-carbohydrazide to an amine.

-

Yield : 72% (crude)

-

Application : The resulting amine served as an intermediate for antitubercular agents .

Structural Modifications for HDAC Inhibition

While not directly involving the hydrazide, related 2-arylquinoline-4-carboxylic acid derivatives (B2–B19 ) showed HDAC3 selectivity :

| Compound | R Group | HDAC3 IC₅₀ (nM) |

|---|---|---|

| B2 | 4-Bromophenyl | 89.3 |

| B19 | 4-Benzamidophenyl | 42.7 |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Activity

Research has highlighted the potential of quinoline derivatives, including 2-(2-Chlorophenyl)quinoline-4-carbohydrazide, as antimalarial agents. Quinoline compounds have been studied for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. A study indicated that quinoline-4-carboxamide derivatives exhibited moderate antiplasmodial activity, leading to the development of compounds with improved pharmacokinetic profiles and oral efficacy in mouse models of malaria .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Inhibition of translation elongation factor 2 |

| DDD107498 (related compound) | High | Inhibition of PfEF2 |

1.2 Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains and fungi. For instance, compounds derived from quinoline structures have demonstrated significant activity against Staphylococcus aureus and Candida albicans in vitro .

| Activity Type | Target Organisms | Efficacy |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Inhibition observed |

| Antifungal | Candida albicans | Effective growth inhibition |

Anticancer Research

Quinoline derivatives, including this compound, have been explored as potential anticancer agents. A series of studies reported that these compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K-562 (leukemia) cell lines . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Quinoline-Chalcone Hybrids

A notable study synthesized quinoline-chalcone hybrids that showed promising anticancer activity. The hybrids were tested on A549 and K-562 cells, revealing dose-dependent inhibition of cell viability. Compounds with lower IC50 values demonstrated higher efficacy, indicating a potential pathway for developing new anticancer therapies based on quinoline structures .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of quinoline derivatives. Researchers have focused on modifying the substituents on the quinoline ring to enhance biological activity while minimizing toxicity.

Key Findings:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell proliferation . The compound induces apoptosis by upregulating p53 protein levels and activating initiator caspase 9, which are crucial pathways in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

2-(3-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 886628-78-0) and 2-(4-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 884837-13-2) are positional isomers of the 2-chlorophenyl derivative. All three share the same molecular formula (C₁₆H₁₂ClN₃O) and weight (297.75) but differ in the chlorine atom’s position on the phenyl ring. Key distinctions include:

Bromophenyl Analogues

Key differences:

Heterocyclic and Functionalized Derivatives

- 6-Chloro-2-(furan-2-yl)quinoline-4-carbohydrazide: Incorporates a furan ring instead of chlorophenyl, introducing electron-rich oxygen atoms. This modification enhances solubility and may improve antioxidant activity .

Methoxy and Mixed-Substituent Derivatives

- 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 51842-78-5): Ethoxy substituents improve lipophilicity, which could enhance membrane permeability in biological systems .

Biological Activity

2-(2-Chlorophenyl)quinoline-4-carbohydrazide is a compound with significant biological activity, primarily targeting histone deacetylases (HDACs). This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline core with a chlorophenyl group and a carbohydrazide moiety. Its unique structure contributes to its reactivity and biological activity.

Target Enzyme:

The primary target of this compound is Histone Deacetylases (HDACs) . The inhibition of HDACs disrupts the balance between histone acetyltransferases (HATs) and HDACs, leading to increased acetylation levels of histone proteins. This alteration in acetylation affects gene expression, resulting in various cellular outcomes, including:

- G2/M Cell Cycle Arrest: The compound can induce cell cycle arrest, preventing cancer cells from proliferating.

- Apoptosis Promotion: Enhanced acetylation can trigger programmed cell death in malignant cells.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

- Cell Lines Tested: A549 (lung cancer), K-562 (leukemia).

- IC50 Values: The compound showed IC50 values ranging from 3.91 to 97.23 µM across different studies, indicating dose-dependent inhibition of cell viability .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

- Antibacterial and Antifungal Activity: Studies have reported effective inhibition against several bacterial strains and fungi.

- Antimalarial Activity: The compound was tested against Plasmodium falciparum, revealing moderate potency with potential for further optimization .

Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluated the effect of the compound on A549 cells using BrdU incorporation assays. It revealed that treatment led to significant reductions in cell proliferation compared to controls.

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(2-Chlorophenyl)quinoline-4-carbohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions, such as the Pfitzinger reaction, which forms the quinoline core. A common approach involves refluxing intermediates (e.g., substituted phenylacetic acids) with hydrazine derivatives in ethanol or acetic acid, catalyzed by glacial acetic acid . Reaction progress is monitored using TLC, and purification involves recrystallization or column chromatography. For example, derivatives are synthesized by reacting quinoline-4-carbohydrazide precursors with substituted aldehydes/ketones under acidic conditions to form hydrazones .

Q. How is this compound characterized structurally and analytically?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments, with quinoline aromatic signals typically appearing at δ 7.5–9.0 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns validating the core structure .

Q. What in vitro biological screening assays are used to evaluate its pharmacological potential?

Common assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) to determine IC50 values .

- Antimicrobial Activity : Broth microdilution for MIC determination against bacterial/fungal strains .

- Antitubercular Screening : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR involves systematic substitution of the chlorophenyl, quinoline, or hydrazide moieties. For example:

- Chlorophenyl Position : Comparing 2-chloro vs. 4-chloro substituents to assess steric/electronic effects on target binding .

- Hydrazide Modifications : Introducing electron-withdrawing groups (e.g., nitro) to enhance stability or solubility .

- Cheminformatic Tools : Use SwissADME or Molinspiration to predict bioavailability and prioritize derivatives for synthesis .

Q. What crystallographic techniques are employed to resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Challenges include resolving disorder in flexible hydrazide chains or halogen-heavy structures, which require high-resolution data (≤1.0 Å) .

Q. How should researchers address contradictions in biological or analytical data?

- Replication : Verify results across multiple batches to rule out synthesis variability .

- Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC spectra or compare crystallographic data with computational models (e.g., DFT-optimized geometries) .

- Dose-Response Reproducibility : Validate bioactivity using orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) .

Q. What computational strategies predict the compound’s mechanism of action and pharmacokinetics?

- Molecular Docking : AutoDock Vina or Glide screens against targets like EGFR-TK or M. tuberculosis enoyl-ACP reductase .

- ADMET Prediction : Tools like ProTox-II assess toxicity risks (e.g., hepatotoxicity), while pkCSM predicts oral bioavailability .

- MD Simulations : GROMACS simulations evaluate binding stability over time, identifying key interactions (e.g., hydrogen bonds with kinase active sites) .

Q. How can researchers elucidate the compound’s mechanism of action in anticancer studies?

Advanced methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.